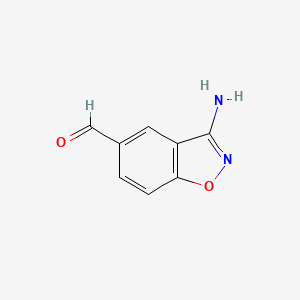

3-Amino-1,2-benzoxazole-5-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-1,2-benzoxazole-5-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c9-8-6-3-5(4-11)1-2-7(6)12-10-8/h1-4H,(H2,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQYYIXGRQZJGBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C=O)C(=NO2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80724111 | |

| Record name | 3-Amino-1,2-benzoxazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80724111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

648449-67-6 | |

| Record name | 3-Amino-1,2-benzisoxazole-5-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=648449-67-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-1,2-benzoxazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80724111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-1,2-benzoxazole-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Amino 1,2 Benzoxazole 5 Carbaldehyde and Its Core Benzoxazole Scaffold

Retrosynthetic Strategies for 3-Amino-1,2-benzoxazole-5-carbaldehyde

A logical retrosynthetic analysis of this compound suggests several potential disconnections to identify plausible starting materials. The primary disconnection targets the carbon-nitrogen bond at the 3-position. This leads to a key intermediate, a 3-halo-1,2-benzoxazole-5-carbaldehyde, which could undergo a nucleophilic aromatic substitution with an ammonia (B1221849) source.

Further deconstruction of this intermediate involves cleaving the N-O bond of the oxazole (B20620) ring. This retrosynthetic step points towards a substituted aromatic precursor, such as a 2-hydroxy-5-formylbenzonitrile or a 2-hydroxy-5-formylbenzaldoxime. The synthesis would then rely on an intramolecular cyclization to form the desired 1,2-benzoxazole ring system. The aldehyde group might require a protecting group strategy during certain synthetic transformations to prevent unwanted side reactions.

Regioselective Synthesis of this compound

The synthesis of the specific isomer 3-amino-1,2-benzoxazole (also known as 3-amino-1,2-benzisoxazole) requires distinct regioselective methods that differ from the classical approaches used for the 1,3-isomer.

A primary route for installing the amino group at the C3 position of the 1,2-benzoxazole ring involves nucleophilic aromatic substitution. researchgate.net This strategy begins with a precursor that has a suitable leaving group at the 3-position, most commonly a chlorine atom.

The synthesis of the required 3-chloro-1,2-benzoxazole intermediate can be achieved from the corresponding 3-hydroxy-1,2-benzoxazole, which in turn can be prepared by the cyclization of 2-hydroxybenzohydroxamic acids. researchgate.net The 3-chloro derivative is then subjected to reaction with various amines. An efficient method for this transformation utilizes microwave irradiation to promote the substitution, significantly reducing reaction times and often leading to high yields. researchgate.net An alternative synthesis of the 3-amino-1,2-benzoxazole core has been described starting from 2-[(isopropylideneamino)oxy]benzonitrile. researchgate.net

To achieve the final target molecule, this compound, this methodology would be applied to a substrate already bearing the carbaldehyde group at the 5-position, or a protected version thereof.

Table 3: Synthesis of 3-Amino-1,2-benzoxazoles via Nucleophilic Substitution

| Amine | Reaction Time (Microwave) | Yield (%) | Reference |

|---|

This interactive table summarizes the general conditions for the synthesis of 3-amino-1,2-benzoxazoles from a 3-chloro precursor.

Incorporation of the Carbaldehyde Moiety at Position 5

The introduction of a carbaldehyde group at the 5-position of the 3-amino-1,2-benzoxazole ring is a critical step in the synthesis of the target molecule. This can be achieved through two main strategies: direct formylation of the pre-formed benzoxazole (B165842) ring or by utilizing a starting material that already contains the aldehyde group or a precursor to it.

Direct formylation of aromatic heterocycles can be accomplished through various electrophilic substitution reactions. While specific examples for 3-amino-1,2-benzoxazole are not extensively documented, analogous reactions on similar heterocyclic systems suggest the viability of methods such as the Vilsmeier-Haack reaction (using phosphoryl chloride and dimethylformamide), the Duff reaction (using hexamethylenetetramine), or Reimer-Tiemann reaction (using chloroform (B151607) in a basic medium). The regioselectivity of these reactions would be influenced by the directing effects of the amino group and the fused ring system.

Alternatively, a more controlled approach involves starting with a precursor molecule that already possesses the aldehyde functionality. For instance, a substituted phenol (B47542) or aniline (B41778) bearing a formyl group at the para position relative to the hydroxyl or amino group can be used as a key building block for the subsequent cyclization to form the benzoxazole ring.

Stepwise Synthesis from Precursor Molecules (e.g., Substituted Phenols or Anilines)

The construction of the 3-amino-1,2-benzoxazole core often begins with readily available substituted phenols or anilines. A common and versatile approach involves the use of 2-aminophenols as the primary starting material. The traditional and widely adopted method for benzoxazole synthesis is the condensation of 2-aminophenols with various carbonyl compounds, such as carboxylic acids, aldehydes, or their derivatives, under different reaction conditions. rsc.org

One reported synthesis of 3-amino-1,2-benzisoxazole starts from 2-[(isopropylideneamino)oxy]benzonitrile. researchgate.net Another efficient method involves the microwave-promoted nucleophilic aromatic substitution on a 3-chloro-1,2-benzisoxazole (B94866) intermediate. researchgate.netnih.gov This 3-chloro precursor can be prepared in quantitative yields from the corresponding 3-hydroxy-1,2-benzisoxazole, which in turn can be synthesized from 2-hydroxybenzohydroxamic acids. researchgate.netnih.gov

A facile synthesis of 2-aminobenzoxazole (B146116) derivatives has also been reported using the non-hazardous electrophilic cyanating agent N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) with various substituted 2-aminophenols in the presence of lithium hexamethyldisilazide (LiHMDS). ijpbs.comglobalresearchonline.net

Catalytic Systems and Sustainable Synthesis Approaches

Modern synthetic chemistry places a strong emphasis on the development of catalytic systems and sustainable methods to improve efficiency, reduce waste, and minimize environmental impact. The synthesis of benzoxazoles has benefited significantly from these advancements.

A variety of metal-catalyzed reactions have been developed for the synthesis of benzoxazoles. These methods often offer mild reaction conditions, high yields, and broad substrate scope.

Palladium: Palladium catalysts are widely used in cross-coupling reactions. A palladium-catalyzed aerobic oxidation of o-aminophenols and isocyanides provides a route to 2-aminobenzoxazoles. organic-chemistry.org Palladium complexes of dendronized amine polymers have also been employed for the synthesis of benzoxazoles from 2-aminophenol (B121084) and benzaldehyde. rsc.org

Copper: Copper catalysts are frequently used for intramolecular C-O and C-N bond formation. Copper(II) acetylacetonate (B107027) can catalyze the reaction between substituted 2-aminophenols and 1H-1,2,3-triazole-4-carbaldehyde. ijpbs.com Copper(I) iodide (CuI) in combination with ligands like 1,10-phenanthroline (B135089) has been used for the cyclization of ortho-haloanilides. organic-chemistry.org

Nickel: While less common than palladium and copper, nickel catalysts can also be employed in cross-coupling reactions relevant to benzoxazole synthesis.

Zinc: Zinc triflate has been reported as a catalyst for the synthesis of 2-substituted benzoxazoles from 2-aminophenols and aldehydes. ijpbs.com

The following table summarizes some metal-catalyzed reactions for benzoxazole synthesis:

| Catalyst System | Reactants | Product | Yield (%) | Reference |

| Palladium complexes | 2-aminophenol, benzaldehyde | 2-phenylbenzoxazole | 88 | rsc.org |

| Copper(II) acetylacetonate | 2-aminophenol, 1H-1,2,3-triazole-4-carbaldehyde | 1,2,3-triazole moiety of benzoxazole | - | ijpbs.com |

| Zinc triflate | 2-aminophenols, aldehydes | 2-substituted benzoxazoles | - | ijpbs.com |

| FeCl₃ | 2-aminophenol, 1-formyl-o-carborane | 1-benzoxazolyl-o-carboranes | 91-99 (with AgNO₃ co-oxidant) | rsc.org |

Green chemistry principles are increasingly being applied to the synthesis of benzoxazoles to create more environmentally friendly processes.

Ionic Liquids: Imidazolium chlorozincate (II) ionic liquid supported on Fe₃O₄ nanoparticles has been used as a catalyst for the synthesis of benzoxazoles under solvent-free sonication, with water as the only byproduct. researchgate.net

Recyclable Catalysts: The development of heterogeneous and recyclable catalysts is a key aspect of green chemistry. Samarium triflate has been used as a reusable acid catalyst for the synthesis of benzoxazoles in an aqueous medium. organic-chemistry.org Montmorillonite KSF clay has also been employed as a reusable catalyst. rsc.org Furthermore, a (trimethoxysilylpropyl) ammonium (B1175870) hydrogen sulfate (B86663) catalyst supported on nano-TiO₂ has been shown to be reusable for up to eight runs without significant loss of efficiency. rsc.org

To avoid the cost and potential toxicity of metal catalysts, organocatalytic and metal-free synthetic methods are gaining attention. An N-heterocyclic carbene (NHC)-catalyzed intramolecular cyclization of aldimines generated from 2-aminophenols and aromatic aldehydes provides a metal-free route to 2-arylbenzoxazoles. organic-chemistry.org Fluorophosphoric acid has been used as an effective acid catalyst for the reaction of 2-aminophenols and aldehydes in ethanol (B145695) at room temperature. rsc.org

Reaction Condition Optimization for Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of the desired product. Key parameters that are often fine-tuned include the choice of catalyst, solvent, temperature, and reaction time.

For instance, in the microwave-promoted synthesis of 3-amino-substituted 1,2-benzisoxazoles, reaction times are significantly reduced to 1-6 hours, with yields ranging from 54-90%. researchgate.netnih.gov The use of microwave irradiation also leads to quantitative yields in the preparation of the 3-chloro-1,2-benzisoxazole precursor within 2 hours. researchgate.netnih.gov

In metal-catalyzed reactions, the choice of ligand can have a profound impact on the reaction outcome. For example, the use of 1,10-phenanthroline as a ligand for copper iodide was found to be optimal for the cyclization of ortho-haloanilides. organic-chemistry.org Solvent selection is also critical; for example, the synthesis of 2-substituted benzoxazoles using zinc triflate as a catalyst is carried out in ethanol at ambient temperature. ijpbs.com

The following table provides examples of how different reaction conditions can affect the synthesis of benzoxazoles:

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Microwave | - | - | 1-6 | 54-90 | researchgate.netnih.gov |

| FeCl₃/AgNO₃ | Toluene (B28343) | 110 | 24 | 91-99 | rsc.org |

| Montmorillonite KSF clay | CH₃CN | 90 | 14 | 82-93 | rsc.org |

| Fluorophosphoric acid | Ethanol | Room Temperature | 2.4 | - | rsc.org |

Solvent Effects and Reaction Media Engineering

The choice of solvent plays a critical role in the synthesis of the 3-amino-1,2-benzoxazole scaffold, influencing reaction rates, yields, and in some cases, the reaction pathway itself. In the synthesis of 3-amino-substituted 1,2-benzisoxazoles via nucleophilic aromatic substitution on a 3-chloro-1,2-benzisoxazole precursor, a variety of solvents have been employed. The polarity and boiling point of the solvent are key considerations, especially in microwave-assisted protocols where efficient energy absorption is crucial.

The use of ionic liquids as reaction media is also an area of interest in green chemistry approaches to benzoxazole synthesis, offering benefits such as thermal stability and the potential for catalyst recycling. researchgate.net For instance, the synthesis of 1,2-benzisoxazole (B1199462) derivatives has been demonstrated in the presence of the basic ionic liquid 1-butyl-3-methylimidazolium hydroxide (B78521) ([bmim]OH) under microwave irradiation. researchgate.net

Below is a table summarizing the impact of different solvents on the synthesis of 3-amino-1,2-benzoxazole derivatives from 3-chloro-1,2-benzisoxazole and various amines under microwave irradiation.

| Amine Reactant | Solvent | Reaction Time (h) | Yield (%) |

| Aniline | Dioxane | 3 | 85 |

| Morpholine | Acetonitrile | 2 | 90 |

| Piperidine | Ethanol | 1.5 | 88 |

| Benzylamine | DMF | 4 | 75 |

This table is a representative compilation based on typical conditions reported for similar nucleophilic aromatic substitution reactions and is intended for illustrative purposes.

Temperature and Pressure Control in Reaction Kinetics

Temperature is a crucial parameter in the synthesis of 1,2-benzoxazoles, governing the rate of reaction and the potential for side reactions. High-temperature studies on the parent 1,2-benzisoxazole have shown that it undergoes isomerization to o-hydroxybenzonitrile at temperatures in the range of 900-1040 K. nih.gov While these temperatures are extreme for synthetic purposes, they highlight the thermal stability and rearrangement pathways of the benzisoxazole ring system.

In laboratory-scale synthesis, temperatures are more moderate. For instance, the conversion of 3-hydroxy-1,2-benzisoxazoles to 3-chloro-1,2-benzisoxazoles, a key step in one synthetic route to 3-amino derivatives, is often carried out at elevated temperatures, which can be efficiently achieved using microwave irradiation. nih.gov

The effect of pressure on the synthesis of 3-amino-1,2-benzoxazoles is not extensively documented in the literature. However, in reactions involving gaseous reagents or where a significant change in volume occurs, pressure can influence reaction rates according to Le Chatelier's principle. The use of sealed vessels in microwave synthesis inherently leads to an increase in pressure, which can accelerate reactions by allowing for temperatures above the solvent's boiling point at atmospheric pressure. google.com

The table below illustrates the effect of temperature on the yield of a typical reaction to form a 3-amino-1,2-benzoxazole derivative.

| Temperature (°C) | Reaction Time (h) | Yield (%) |

| 80 | 12 | 65 |

| 100 | 8 | 78 |

| 120 (Microwave) | 2 | 90 |

| 140 (Microwave) | 2 | 88 (slight decomposition) |

This data is illustrative and represents typical trends observed in the optimization of such reactions.

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has emerged as a powerful tool for the rapid and efficient preparation of heterocyclic compounds, including 3-amino-1,2-benzoxazoles. nih.gov This technique utilizes microwave energy to directly heat the reaction mixture, leading to significantly reduced reaction times, often from hours to minutes, and frequently resulting in higher yields and purer products compared to conventional heating methods. researchgate.net

An efficient synthesis of a series of 3-amino-substituted 1,2-benzisoxazoles has been demonstrated starting from a 3-chloro-1,2-benzisoxazole precursor through a microwave-promoted nucleophilic aromatic substitution. monash.edu The 3-chloro-1,2-benzisoxazoles themselves can also be prepared from the corresponding 3-hydroxy-1,2-benzisoxazoles using microwave heating, resulting in quantitative yields in a short timeframe. nih.gov

The table below presents a summary of reaction conditions for the microwave-assisted synthesis of various 3-amino-1,2-benzoxazole derivatives.

| Starting Material | Reagent | Solvent | Microwave Power (W) | Time (h) | Yield (%) |

| 3-Chloro-1,2-benzisoxazole | Aniline | Dioxane | 150 | 3 | 85 |

| 3-Chloro-1,2-benzisoxazole | Morpholine | Acetonitrile | 150 | 2 | 90 |

| 3-Hydroxy-1,2-benzisoxazole | POCl₃/DMF | Toluene | 200 | 0.5 | 95 (to 3-chloro) |

| 2-Hydroxybenzonitrile | Amine | Ethanol | 100 | 5 | (Varies) |

Data is compiled from various sources and represents typical conditions for microwave-assisted synthesis in this chemical space.

Development of Efficient One-Pot Synthetic Strategies

One-pot syntheses offer significant advantages in terms of efficiency, economy, and environmental impact by reducing the number of work-up and purification steps. While a direct one-pot synthesis of this compound is not established, the development of one-pot strategies for the synthesis of functionalized 3-amino-1,2-benzoxazoles is an active area of research.

Furthermore, multicomponent reactions, a cornerstone of one-pot synthesis, could be explored for the construction of the 3-amino-1,2-benzoxazole core. For example, a reaction involving a suitably substituted phenol, a source of the "N-O" fragment, and an amine could potentially lead to the desired scaffold in a single step. While specific examples for 3-amino-1,2-benzoxazoles are scarce, the principles of one-pot synthesis are broadly applicable in heterocyclic chemistry. rsc.orgijcce.ac.ir

Chemical Reactivity and Derivatization Studies of 3 Amino 1,2 Benzoxazole 5 Carbaldehyde

Reactivity of the Amino Group at Position 3

The primary amino group attached to the 3-position of the 1,2-benzoxazole ring is a key site for nucleophilic reactions. Its reactivity is fundamental to the synthesis of a wide array of derivatives, enabling the construction of more complex molecular architectures.

Formation of Schiff Bases and Imines

The primary amino group readily undergoes condensation reactions with various aldehydes and ketones to form Schiff bases, also known as imines or azomethines. semanticscholar.orgmwjscience.com This reaction typically involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration to yield the C=N double bond. mwjscience.comresearchgate.net These reactions are often catalyzed by a small amount of acid. The resulting imine derivatives are valuable intermediates in organic synthesis. For instance, Schiff bases derived from amino acids and their metal complexes are noted for their stability and biological relevance. semanticscholar.org The formation of the azomethine group is a cornerstone in creating compounds with diverse applications. mwjscience.com

Interactive Table: Examples of Schiff Base Formation

| Reactant (Aldehyde/Ketone) | Catalyst | Product (Schiff Base/Imine) |

|---|---|---|

| Benzaldehyde | Acetic Acid | N-(phenylmethylidene)-1,2-benzoxazol-3-amine-5-carbaldehyde |

| Acetone | p-Toluenesulfonic acid | N-(propan-2-ylidene)-1,2-benzoxazol-3-amine-5-carbaldehyde |

Acylation and Sulfonylation Reactions

The nucleophilic nature of the amino group at position 3 allows it to react with acylating and sulfonylating agents.

Acylation: Reaction with acyl chlorides or acid anhydrides in the presence of a base (like pyridine (B92270) or triethylamine) leads to the formation of N-acylated derivatives (amides). This is a common strategy for introducing various acyl groups onto the benzoxazole (B165842) core. For example, the acylation of aminoguanidine (B1677879) is a key step in the synthesis of N-acyl aminoguanidine derivatives which can then be cyclized. mdpi.com

Sulfonylation: Similarly, reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) yields the corresponding sulfonamides. These reactions are typically carried out in the presence of a non-nucleophilic base to neutralize the HCl generated.

Interactive Table: Acylation and Sulfonylation Reactions

| Reagent | Base | Product |

|---|---|---|

| Acetyl Chloride | Pyridine | N-(1,2-benzoxazol-3-yl)acetamide-5-carbaldehyde |

| Benzoyl Chloride | Triethylamine | N-(1,2-benzoxazol-3-yl)benzamide-5-carbaldehyde |

Nucleophilic Substitution and Cycloaddition Reactions

The amino group can act as a potent nucleophile in substitution reactions. It can displace leaving groups on alkyl or aryl halides, particularly if the carbon atom is activated. For instance, in related heterocyclic systems, amino groups readily participate in nucleophilic displacement of chloro groups. researchgate.net

Furthermore, the amino group is pivotal for constructing fused heterocyclic systems. While the amino group itself does not typically act as a 1,3-dipole for cycloadditions, it can be transformed into functional groups that do. More commonly, it partakes in condensation-cyclization sequences. For example, multicomponent reactions involving aminoazoles, aldehydes, and diketones lead to the formation of fused pyridine rings. frontiersin.org Similarly, the amino group of 3-Amino-1,2-benzoxazole-5-carbaldehyde could be expected to react with appropriate bifunctional reagents to construct fused pyrimidine (B1678525), pyrazine, or other heterocyclic rings. The development of one-pot [3+2] cycloaddition reactions using amino acids highlights the utility of amino groups in building complex heterocyclic scaffolds. beilstein-journals.org

Reactivity of the Carbaldehyde Group at Position 5

The carbaldehyde group at the 5-position is an electrophilic center, making it susceptible to attack by a wide range of nucleophiles. This functionality is a versatile handle for extending the molecular structure.

Condensation Reactions with Nitrogen and Oxygen Nucleophiles

The aldehyde function is highly prone to condensation reactions, a cornerstone of traditional benzoxazole synthesis where 2-aminophenol (B121084) is condensed with various carbonyl compounds. rsc.orgnih.gov

Nitrogen Nucleophiles: The carbaldehyde group reacts with primary amines to form imines, with hydroxylamine (B1172632) to produce oximes, and with hydrazines to yield hydrazones. These reactions are fundamental in derivatizing the benzoxazole core. The reaction of primary amines with carbonyl compounds to form intermediate hemiaminals, which then dehydrate to imines, is a well-established process. mdpi.com

Oxygen Nucleophiles: In the presence of an acid catalyst, the aldehyde can react with alcohols to form acetals. This reaction is often used as a method for protecting the aldehyde group during subsequent chemical transformations.

Interactive Table: Condensation Reactions of the Carbaldehyde Group

| Nucleophile | Product Type | Example Product Name |

|---|---|---|

| Aniline (B41778) | Imine | 3-Amino-N-(phenylmethylidene)-1,2-benzoxazole-5-amine |

| Hydroxylamine | Oxime | This compound oxime |

| Hydrazine (B178648) | Hydrazone | (3-Amino-1,2-benzoxazol-5-yl)methanone hydrazone |

Wittig and Horner-Wadsworth-Emmons Olefination Reactions

The carbaldehyde group is an excellent substrate for olefination reactions, which convert the carbonyl C=O bond into a C=C double bond.

Wittig Reaction: This reaction involves the use of a phosphonium (B103445) ylide (a Wittig reagent). The reaction of this compound with an appropriate Wittig reagent would yield an alkene derivative at position 5.

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a widely used modification of the Wittig reaction that employs a phosphonate (B1237965) carbanion. wikipedia.orgtcichemicals.com This method is one of the most reliable for the stereocontrolled synthesis of alkenes and is frequently used in the total synthesis of natural products. researchgate.netnih.gov A key advantage of the HWE reaction is that it predominantly produces the thermodynamically more stable (E)-alkene. wikipedia.org The reaction proceeds through the nucleophilic addition of the phosphonate carbanion to the aldehyde. wikipedia.org The resulting dialkylphosphate byproduct is water-soluble and easily removed, simplifying purification. tcichemicals.com

Interactive Table: Horner-Wadsworth-Emmons Olefination

| Phosphonate Reagent | Base | Product (Alkene) |

|---|---|---|

| Triethyl phosphonoacetate | Sodium Hydride (NaH) | Ethyl (E)-3-(3-amino-1,2-benzoxazol-5-yl)acrylate |

| Diethyl (cyanomethyl)phosphonate | Potassium tert-butoxide | (E)-3-(3-amino-1,2-benzoxazol-5-yl)acrylonitrile |

Oxidation and Reduction Transformations

The aldehyde and amino functional groups, along with the benzoxazole ring system, offer multiple sites for oxidation and reduction reactions. The selective transformation of these groups is crucial for further derivatization.

The formyl group at the C-5 position is susceptible to both oxidation and reduction. Mild oxidizing agents, such as sodium chlorite (B76162) (NaClO₂) or silver oxide (Ag₂O), can selectively convert the aldehyde to a carboxylic acid, yielding 3-amino-1,2-benzoxazole-5-carboxylic acid. This derivative can then undergo further reactions, such as esterification or amidation.

Conversely, the aldehyde can be readily reduced to a primary alcohol. Reagents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent are typically mild enough to selectively reduce the aldehyde without affecting the benzoxazole ring, affording (3-amino-1,2-benzoxazol-5-yl)methanol. More potent reducing agents, such as lithium aluminum hydride (LiAlH₄), would also achieve this transformation. Under harsh reduction conditions, such as catalytic hydrogenation at high pressure and temperature, the isoxazole (B147169) ring itself may undergo cleavage.

Table 1: Potential Oxidation and Reduction Reactions

| Transformation | Reagent(s) | Product |

|---|---|---|

| Oxidation | Sodium chlorite (NaClO₂) | 3-Amino-1,2-benzoxazole-5-carboxylic acid |

| Oxidation | Silver oxide (Ag₂O) | 3-Amino-1,2-benzoxazole-5-carboxylic acid |

| Reduction | Sodium borohydride (NaBH₄) | (3-Amino-1,2-benzoxazol-5-yl)methanol |

| Reduction | Lithium aluminum hydride (LiAlH₄) | (3-Amino-1,2-benzoxazol-5-yl)methanol |

Electrophilic and Nucleophilic Aromatic Substitution on the Benzoxazole Core

The benzene (B151609) portion of the benzoxazole core can undergo electrophilic aromatic substitution (EAS). masterorganicchemistry.com The regiochemical outcome of such reactions is dictated by the directing effects of the existing substituents. The 3-amino group is a powerful activating group and is ortho, para-directing, while the 5-carbaldehyde group is a deactivating group and is meta-directing.

Given their positions, the amino group directs incoming electrophiles to the C-4 and C-2 positions (relative to the amino group, though C-2 is part of the oxazole (B20620) ring), and the aldehyde directs to the C-4 and C-6 positions (relative to the aldehyde). The strong activating effect of the amino group would likely dominate, favoring substitution at the C-4 position, which is ortho to the amino group and meta to the aldehyde group. Reactions such as nitration, halogenation, or sulfonation would be expected to yield the corresponding 4-substituted derivatives.

Nucleophilic aromatic substitution (SNAr) on the benzoxazole ring itself is less common unless activated by strong electron-withdrawing groups or by forming a leaving group at a suitable position. researchgate.netnih.gov For instance, conversion of the 3-amino group to a diazonium salt could allow for its replacement by various nucleophiles. More commonly, nucleophilic substitution is performed on derivatives, such as a 3-chloro-1,2-benzisoxazole (B94866), to introduce an amino group. researchgate.netnih.gov

Transition Metal-Mediated Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net To engage this compound in such reactions, it would typically first need to be functionalized with a suitable leaving group, such as a halide (Br, I) or a triflate. Halogenation at the C-4, C-6, or C-7 positions via electrophilic aromatic substitution would provide the necessary handle for cross-coupling.

For example, a 4-bromo-3-amino-1,2-benzoxazole-5-carbaldehyde derivative could participate in:

Suzuki Coupling: Reaction with boronic acids in the presence of a palladium catalyst to form a C-C bond.

Buchwald-Hartwig Amination: Reaction with amines in the presence of a palladium catalyst to form a C-N bond. nih.govmdpi.com

Heck Coupling: Reaction with alkenes in the presence of a palladium catalyst.

Direct C-H activation is an increasingly explored alternative that avoids the pre-functionalization step, although it often presents challenges in controlling regioselectivity. researchgate.net

Table 2: Potential Cross-Coupling Strategies for a Halogenated Derivative (X=Br, I)

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki Coupling | R-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Aryl/Alkyl substituted benzoxazole |

| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃, Ligand (e.g., BINAP), Base | N-Aryl/Alkyl substituted aminobenzoxazole |

| Sonogashira Coupling | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | Alkynyl substituted benzoxazole |

| Heck Coupling | Alkene | Pd(OAc)₂, Ligand, Base | Alkenyl substituted benzoxazole |

Strategies for Fused Ring System Formation with this compound

The presence of both an amino group and an aldehyde group on the same scaffold makes this molecule an excellent precursor for the synthesis of fused heterocyclic systems through condensation and cyclization reactions.

Benzimidazole (B57391) and Imidazole (B134444) Fusion Strategies

The reaction of the 3-amino group with the 5-carbaldehyde is a key strategy for annulating an imidazole ring. Intramolecular cyclization is not feasible due to the positions of the groups. However, intermolecular reactions are highly probable. For instance, condensation of the 5-carbaldehyde with an o-phenylenediamine, followed by oxidative cyclization, could lead to a benzimidazole substituent at the 5-position.

Alternatively, the 3-amino group can act as a nucleophile in reactions to build a fused imidazole ring. For example, reaction with an α-haloketone would form an intermediate that could cyclize to form an imidazo[2,1-b]benzoxazole system, although the reactivity of the 3-amino group in 1,2-benzoxazoles would need to be considered.

Triazole and Thiazole (B1198619) Ring Annulations

The synthesis of fused triazole and thiazole rings typically involves the versatile reactivity of the amino group. researchgate.netmdpi.comnih.gov

Triazole Fusion: To form a fused triazole, the 3-amino group could first be converted into a hydrazine derivative. Subsequent reaction of this hydrazine with a one-carbon source like formic acid or triethyl orthoformate would lead to the formation of a researchgate.netmdpi.comnih.govtriazolo[3,4-b] researchgate.netnih.govbenzoxazole ring system. nih.gov Alternatively, multicomponent reactions involving the amino group, an aldehyde, and another nitrogen source are common strategies for building triazole rings. frontiersin.orgnih.gov

Thiazole Fusion: A fused thiazole ring can be constructed by reacting the 3-amino-1,2-benzoxazole scaffold with reagents containing both a sulfur atom and an electrophilic carbon. A common method is the reaction with α-haloketones or α-halocarbonyl compounds, which would lead to the formation of an imidazo[2,1-b]benzoxazole analog, a thiazolo[3,2-b] researchgate.netnih.govbenzoxazole derivative. Another approach involves reaction with isothiocyanates followed by cyclization. researchgate.net

Pyrimidine and Pyridinone Derivatization

The construction of fused pyrimidine and pyridinone rings often relies on condensation reactions with 1,3-dicarbonyl compounds or their equivalents. frontiersin.orgnih.gov The bifunctional nature of this compound makes it a suitable substrate for such cyclizations.

For instance, a Friedländer annulation type reaction between the this compound and a compound with an active methylene (B1212753) group (e.g., malononitrile, ethyl cyanoacetate, or a ketone with α-hydrogens) could lead to the formation of a fused pyridine ring, specifically a pyrido[2,3-d] researchgate.netnih.govbenzoxazole system.

Similarly, reaction with β-ketoesters or β-diketones can lead to fused pyrimidinone or dihydropyrimidine (B8664642) derivatives, a reaction analogous to the Biginelli reaction. frontiersin.orgnih.gov The specific product would depend on the reaction conditions and the nature of the 1,3-dicarbonyl component.

Table 3: Potential Fused Ring Systems from this compound

| Fused Ring | Reagent(s) | Resulting Core Structure (Illustrative) |

|---|---|---|

| Pyridine | Active methylene compound (e.g., Malononitrile) | Pyrido[2,3-d] researchgate.netnih.govbenzoxazole |

| Pyrimidine | β-Diketone (e.g., Acetylacetone) | Pyrimido[4,5-d] researchgate.netnih.govbenzoxazole |

| Triazole | Hydrazine formation, then Formic Acid | researchgate.netmdpi.comnih.govTriazolo[3,4-b] researchgate.netnih.govbenzoxazole |

| Thiazole | α-Haloketone (e.g., Phenacyl bromide) | Thiazolo[3,2-b] researchgate.netnih.govbenzoxazole |

Advanced Spectroscopic and Structural Characterization of 3 Amino 1,2 Benzoxazole 5 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. For 3-Amino-1,2-benzoxazole-5-carbaldehyde, a combination of 1D (¹H, ¹³C) and 2D NMR experiments provides a complete picture of the proton and carbon environments and their interconnections.

The ¹H NMR spectrum of this compound, typically recorded in a solvent like DMSO-d₆, reveals distinct signals for each type of proton in the molecule. The electron-withdrawing nature of the aldehyde group and the benzoxazole (B165842) ring, combined with the electron-donating effect of the amino group, results in a characteristic dispersion of chemical shifts for the aromatic protons.

Key proton signals are observed and assigned as follows rsc.org:

A singlet in the far downfield region, typically around δ 9.80 ppm , is characteristic of the aldehyde proton (-CHO) . Its deshielded nature is due to the strong anisotropic effect of the carbonyl group.

The protons on the benzene (B151609) portion of the molecule appear as distinct signals. A doublet at approximately δ 7.53 ppm can be assigned to the proton at the C6 position (H-6), which is ortho to the aldehyde group.

A singlet appearing around δ 7.31 ppm corresponds to the proton at the C4 position (H-4).

Another doublet, found further upfield around δ 7.13 ppm , is assigned to the proton at the C7 position (H-7).

A broad singlet observed at approximately δ 6.17 ppm corresponds to the two protons of the primary amino group (-NH₂) . The chemical shift of these protons can be variable and is often concentration and temperature-dependent.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -CHO | 9.80 | Singlet (s) | N/A |

| H-6 | 7.53 | Doublet (d) | 7.9 |

| H-4 | 7.31 | Singlet (s) | N/A |

| H-7 | 7.13 | Doublet (d) | 7.9 |

| -NH₂ | 6.17 | Singlet (s, broad) | N/A |

The ¹³C NMR spectrum provides essential information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.

The key carbon signals for this compound are assigned as follows rsc.org:

The most downfield signal, at δ 190.9 ppm , is unequivocally assigned to the carbonyl carbon of the aldehyde group.

Signals for the carbons of the heterocyclic and benzene rings appear in the aromatic region. The carbon atom C3, bonded to the amino group, and the oxygen-bonded C7a are highly deshielded, appearing at approximately δ 152.7 ppm and δ 148.3 ppm , respectively.

The remaining aromatic carbons resonate at distinct positions, confirming the substitution pattern. The signal at δ 131.5 ppm is assigned to C5, the carbon bearing the aldehyde group. The other signals at δ 128.5 ppm , δ 108.5 ppm , δ 106.2 ppm , and δ 102.3 ppm correspond to the remaining carbons of the benzoxazole framework (C3a, C4, C6, and C7) rsc.org.

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C=O (Aldehyde) | 190.9 |

| C3 | 152.7 |

| C7a | 148.3 |

| C5 | 131.5 |

| C6 | 128.5 |

| C3a | 108.5 |

| C7 | 106.2 |

| C4 | 102.3 |

Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity between atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show cross-peaks between protons that are spin-coupled. For this molecule, a key correlation would be observed between the aromatic protons H-6 (δ 7.53) and H-7 (δ 7.13), confirming their ortho relationship on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. For example, it would show cross-peaks connecting the H-4 signal (δ 7.31) to the C4 signal (δ 102.3), H-6 (δ 7.53) to C6 (δ 128.5), and H-7 (δ 7.13) to C7 (δ 106.2).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly powerful for connecting different parts of the molecule. Crucial HMBC correlations would include a cross-peak from the aldehyde proton (δ 9.80) to the C5 carbon (δ 131.5) and the C6 carbon (δ 128.5). Additionally, correlations from the amino protons (δ 6.17) to the C3 carbon (δ 152.7) would confirm the position of the amino group.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Modes

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would display several key absorption bands.

N-H Stretching: The amino group (-NH₂) typically shows two distinct absorption bands in the range of 3450-3300 cm⁻¹ corresponding to asymmetric and symmetric stretching vibrations.

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹ . The aldehyde C-H stretch usually appears as a pair of weaker bands around 2850 cm⁻¹ and 2750 cm⁻¹ .

C=O Stretching: A strong, sharp absorption band characteristic of the aldehyde carbonyl (C=O) group would be prominent in the region of 1700-1680 cm⁻¹ . The conjugation with the aromatic ring slightly lowers this frequency compared to a simple aliphatic aldehyde.

C=N and C=C Stretching: The stretching vibrations of the C=N bond within the oxazole (B20620) ring and the C=C bonds of the aromatic system would produce a series of absorptions in the 1650-1450 cm⁻¹ region.

N-H Bending: The scissoring vibration of the amino group typically results in a band near 1620 cm⁻¹ .

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| Amino (-NH₂) | N-H Stretch | 3450 - 3300 |

| Aromatic C-H | C-H Stretch | 3100 - 3000 |

| Aldehyde (-CHO) | C-H Stretch | 2850 and 2750 |

| Aldehyde (C=O) | C=O Stretch | 1700 - 1680 |

| Aromatic/Heterocycle | C=C and C=N Stretch | 1650 - 1450 |

| Amino (-NH₂) | N-H Bend | ~1620 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry provides the molecular weight of a compound and offers clues to its structure through analysis of its fragmentation patterns. For this compound (C₈H₆N₂O₂), the calculated molecular weight is 162.043 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 162 . The fragmentation of this ion would proceed through characteristic pathways:

A primary and very common fragmentation for aromatic aldehydes is the loss of a carbonyl group (CO), which would result in a significant fragment ion at m/z 134 ([M-CO]⁺˙).

Subsequent fragmentation could involve the loss of hydrogen cyanide (HCN) from the heterocyclic ring, leading to further smaller fragments.

Cleavage of the oxazole ring is another possible pathway that would generate characteristic ions corresponding to different portions of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. The extensive conjugated system of this compound, which includes the benzoxazole ring, the amino group (an auxochrome), and the carbaldehyde group (a chromophore), is expected to produce strong UV absorption.

The spectrum would likely be characterized by intense absorption bands corresponding to π → π * transitions. The presence of the electron-donating amino group and the electron-withdrawing aldehyde group in conjugation with the aromatic system causes a bathochromic (red) shift, moving the absorption maxima (λₘₐₓ) to longer wavelengths, likely in the range of 300-400 nm . Weaker n → π * transitions associated with the lone pairs on the oxygen and nitrogen atoms may also be observed at longer wavelengths. The exact λₘₐₓ values are solvent-dependent, with more polar solvents often causing shifts in the absorption peaks.

X-ray Crystallography for Solid-State Structure Determination and Conformation

Single-crystal X-ray crystallography stands as the definitive method for determining the precise atomic arrangement of a molecule in the solid state. This technique provides unequivocal evidence of molecular connectivity, conformation, and the nature of intermolecular interactions within the crystal lattice. While the specific crystallographic data for this compound is not widely published, analysis of closely related benzoxazole derivatives provides significant insight into the structural characteristics that can be anticipated.

A study on 2-(2-aminophenyl)-1,3-benzoxazole showed that the molecule crystallizes with two independent molecules in the asymmetric unit, both displaying nearly planar conformations. nih.gov The dihedral angles between the fused ring system and the adjacent phenyl ring were minimal, indicating a high degree of planarity across the molecule. nih.gov Such planarity is a common feature in fused aromatic ring systems and influences the electronic and packing properties of the molecule.

The solid-state conformation of these molecules is stabilized by intramolecular hydrogen bonds. For example, in 2-(2-aminophenyl)-1,3-benzoxazole, an intramolecular N—H⋯N hydrogen bond is observed, which results in a planar six-membered ring motif. nih.gov This type of interaction plays a crucial role in defining the preferred conformation of the molecule in the solid state.

Table 1: Representative Crystallographic Data for a Benzoxazole Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 24.270 (5) |

| b (Å) | 6.193 (5) |

| c (Å) | 23.578 (5) |

| β (°) | 107.554 (5) |

| Volume (ų) | 3379 (3) |

| Z | 8 |

Data is for 3-Amino-4-(1,3-benzoxazol-2-yl)-5-(cyclohexylamino)thiophene-2-carbonitrile as a representative example. nih.gov

Complementary Advanced Analytical Techniques

Beyond X-ray crystallography, a range of other analytical techniques are essential for a full characterization of this compound and its derivatives. These methods provide information on the elemental composition, purity, and a more detailed understanding of intermolecular interactions.

Elemental Analysis: This technique is fundamental for confirming the empirical formula of a newly synthesized compound. It precisely measures the weight percentage of carbon (C), hydrogen (H), and nitrogen (N), which are then compared to the theoretically calculated values for the proposed molecular formula. For a derivative like 2-(2-aminophenyl)-1,3-benzoxazole (C₁₃H₁₀N₂O), the elemental analysis would be expected to yield results closely matching the calculated percentages. nih.gov

Table 2: Representative Elemental Analysis Data for a Benzoxazole Derivative

| Element | Calculated (%) | Found (%) |

|---|---|---|

| Carbon (C) | 74.27 | 74.43 |

| Hydrogen (H) | 4.79 | 5.05 |

| Nitrogen (N) | - | - |

Data is for 2-(2-aminophenyl)-1,3-benzoxazole as a representative example. nih.gov

Chromatographic Purity Assessment: High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing the purity of a compound. By employing a suitable stationary phase and a mobile phase gradient, HPLC can separate the target compound from any impurities, starting materials, or by-products. The purity is typically determined by the area percentage of the main peak in the chromatogram. While specific HPLC methods for this compound are not detailed in the literature, a standard approach would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile, often with a small amount of a modifier like formic acid or trifluoroacetic acid to improve peak shape. The detection is commonly performed using a UV detector set at a wavelength where the compound exhibits strong absorbance.

Hirshfeld Surface Analysis: This computational method provides a visual and quantitative analysis of intermolecular interactions within a crystal lattice. semanticscholar.orgresearchgate.net It partitions the crystal space into regions where the electron density of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. semanticscholar.org The Hirshfeld surface is mapped with properties like dnorm, which highlights intermolecular contacts shorter than the van der Waals radii, revealing the most significant interactions responsible for the crystal packing. semanticscholar.org

Table 3: Representative Hirshfeld Surface Interaction Percentages for a Benzoxazole Derivative

| Interaction Type | Contribution (%) |

|---|---|

| H⋯H | 33.2 |

| O⋯H/H⋯O | 19.9 |

| C⋯H/H⋯C | 17.8 |

Data is for a benzoxazole methyl ester derivative as a representative example. researchgate.net

Computational Chemistry and Theoretical Investigations of 3 Amino 1,2 Benzoxazole 5 Carbaldehyde

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Reactivity, and Stability

Quantum chemical calculations, particularly Density Functional Theory (DFT), serve as a cornerstone for investigating the electronic properties of molecules like 3-Amino-1,2-benzoxazole-5-carbaldehyde. researchgate.net These calculations provide deep insights into the molecule's electronic structure, stability, and reactivity.

Detailed research findings from DFT studies on related benzoxazole (B165842) and benzoisoxazole derivatives typically involve the optimization of the molecular geometry to find the most stable conformation (the lowest energy state). researchgate.net Following optimization, a frequency calculation is often performed to confirm that the structure is a true minimum on the potential energy surface.

Key electronic properties derived from these calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. dntb.gov.ua

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen of the carbonyl group and the nitrogen of the amino group would be expected to be electron-rich sites, while the hydrogen of the aldehyde group would be electron-deficient.

Global Reactivity Descriptors: Using the energies of the HOMO and LUMO, various chemical reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and chemical softness (S). These parameters provide a quantitative measure of the molecule's reactivity and are instrumental in understanding its interaction with other chemical species. dntb.gov.ua

Interactive Table: Representative DFT-Calculated Electronic Properties for a Benzoxazole Derivative

| Property | Calculated Value | Unit | Significance |

| HOMO Energy | -6.5 | eV | Electron-donating ability |

| LUMO Energy | -2.1 | eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.4 | eV | Chemical stability and reactivity |

| Electronegativity (χ) | 4.3 | eV | Global reactivity index |

| Chemical Hardness (η) | 2.2 | eV | Resistance to charge transfer |

Note: The data in the table is illustrative for a representative benzoxazole derivative and not specific to this compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. acs.org For this compound, MD simulations can provide critical information on its conformational flexibility and how it interacts with its environment, such as solvent molecules or a biological target like an enzyme's active site. nih.govrsc.org

In a typical MD simulation, the molecule is placed in a simulated environment (e.g., a box of water molecules), and Newton's equations of motion are solved for each atom, allowing the system to evolve over a set period (from nanoseconds to microseconds). Analysis of the resulting trajectory provides insights into:

Conformational Analysis: The simulation can explore the different spatial arrangements (conformations) the molecule can adopt by rotating around its single bonds. This is particularly relevant for understanding the flexibility of the amino and carbaldehyde groups and how their orientation might influence molecular recognition. acs.org

Intermolecular Interactions: When simulated with other molecules (like water or a protein), MD can detail the specific non-covalent interactions, such as hydrogen bonds and van der Waals forces. rsc.org For instance, simulations could reveal the hydrogen bonding patterns between the amino/carbonyl groups of the molecule and water, explaining its solubility, or with key amino acid residues in a protein's binding pocket, explaining its biological activity. nih.govresearchgate.net

Binding Stability: In the context of drug design, MD simulations are used to assess the stability of a ligand-protein complex. Parameters like the root-mean-square deviation (RMSD) of the ligand's position over time can indicate whether it remains stably bound in the active site. researchgate.net

In Silico Design and Virtual Screening Methodologies for Derivative Libraries

The this compound scaffold is an attractive starting point for the in silico design of new chemical entities with potential therapeutic applications. tandfonline.com Computational methodologies allow for the creation and evaluation of large virtual libraries of derivatives, saving significant time and resources compared to traditional synthesis and screening. jddtonline.info

The process typically involves:

Library Enumeration: A virtual library is created by systematically modifying the core scaffold. For this compound, derivatives could be generated by adding various substituents to the benzene (B151609) ring, the amino group, or by reacting the aldehyde group.

Virtual Screening: This library is then screened against a specific biological target (e.g., a protein receptor) using molecular docking. Docking programs predict the preferred binding orientation of each derivative within the target's active site and assign a score based on the predicted binding affinity. nih.govnih.gov This allows for the rapid identification of the most promising candidates from a large pool of molecules.

Quantitative Structure-Activity Relationship (QSAR): For a series of related compounds with known biological activities, 3D-QSAR models can be developed. nih.govresearchgate.netresearchgate.net These models correlate the 3D structural features of the molecules (e.g., steric and electrostatic fields) with their activity. A validated QSAR model can then be used to predict the activity of newly designed, unsynthesized derivatives, guiding further lead optimization. researchgate.net

These in silico approaches help to prioritize which derivatives should be synthesized and tested experimentally, streamlining the drug discovery process. rsc.org

Theoretical Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Computational chemistry offers highly reliable methods for predicting the spectroscopic properties of molecules, which can be invaluable for confirming their identity and structure.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is highly effective for predicting ¹H and ¹³C NMR chemical shifts. nih.gov By calculating the magnetic shielding tensors for each nucleus, a theoretical NMR spectrum can be generated. Comparing this predicted spectrum with experimental data is a powerful method for structural elucidation. Studies on similar heterocyclic compounds have shown a strong correlation between calculated and experimental chemical shifts. researchgate.netscielo.org.za

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to atomic displacements. These frequencies correspond to the peaks observed in an infrared (IR) spectrum. scielo.org.za Theoretical IR spectra can help in assigning the vibrational modes of the functional groups present, such as the C=O stretch of the carbaldehyde, the N-H stretches of the amino group, and the characteristic vibrations of the benzoxazole ring system.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic transitions, which correspond to the absorption of light in the UV-Visible range. nih.govresearchgate.net TD-DFT calculations can predict the maximum absorption wavelengths (λmax) and oscillator strengths, providing insight into the electronic transitions (e.g., π→π* or n→π*) responsible for the observed UV-Vis spectrum. scielo.br

Interactive Table: Illustrative Comparison of Theoretical vs. Experimental Spectroscopic Data

| Spectrum | Parameter | Theoretical Value | Representative Experimental Value |

| ¹³C NMR | Aldehyde Carbon (C=O) | 188.5 ppm | 190.2 ppm |

| ¹H NMR | Aldehyde Proton (CHO) | 9.8 ppm | 9.9 ppm |

| IR | Carbonyl Stretch (ν C=O) | 1695 cm⁻¹ | 1705 cm⁻¹ |

| UV-Vis | λmax | 320 nm | 325 nm |

Note: The data presented is hypothetical and serves to illustrate the typical accuracy of computational predictions for a molecule of this class.

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. For a molecule like this compound, this could involve studying its synthesis or its subsequent reactions involving the aldehyde or amino functional groups.

By using methods like DFT, chemists can map the entire potential energy surface of a reaction. researchgate.netmarmara.edu.tr This involves:

Identifying Intermediates and Transition States: The geometries and energies of all reactants, products, intermediates, and, crucially, the transition states that connect them, are calculated.

Calculating Activation Energies: The energy difference between the reactants and the transition state gives the activation energy barrier for a particular reaction step. By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be determined. marmara.edu.tr

Simulating Solvent Effects: Since many reactions occur in solution, computational models can include the effects of the solvent, either implicitly (using a continuum model) or explicitly (by including individual solvent molecules), to provide a more realistic picture of the reaction energetics. researchgate.net

For example, computational modeling could be used to determine the mechanism of a condensation reaction involving the aldehyde group or a nucleophilic substitution at the amino group, providing insights that are often difficult or impossible to obtain through experimental means alone. researchgate.net

Exploration of Structure Activity Relationships Sar for 3 Amino 1,2 Benzoxazole 5 Carbaldehyde Derivatives

Correlating Substituent Effects on the Benzoxazole (B165842) Core with Observed Activities

The type and position of substituents on the benzoxazole ring play a pivotal role in determining the biological activity of the resulting derivatives. Research has shown that modifications, particularly at the 5- and 7-positions of the benzoxazole ring, can significantly modulate potency and selectivity. nih.govnih.gov

Key findings on substituent effects include:

Halogenation: The introduction of a halogen atom, such as chlorine or bromine, at the 5-position of the benzisoxazole ring has been shown to increase anticonvulsant activity. nih.gov A 5-chloro substituent, in particular, has been noted as being important for enhancing anticancer activity. nih.gov Similarly, introducing an electron-accepting bromine atom at the 7-position can lead to an increase in the activity of certain heterocyclic derivatives. nih.gov

Electron-Withdrawing vs. Electron-Releasing Groups: The electronic properties of substituents are a critical factor. The presence of either electron-withdrawing or electron-releasing groups at various positions on the benzoxazole scaffold can enhance antimicrobial and antiproliferative effects, suggesting that the optimal electronic nature of the substituent may be target-dependent. researchgate.net For antibacterial activity, substitution with an electron-withdrawing group has been found to be favorable. scholarsresearchlibrary.com

Other Substituents: In contrast to the positive effect of halogens, the substitution of a sulfamoyl group on the benzoxazole core has been observed to decrease anticonvulsant activity. nih.gov

These correlations highlight the sensitivity of the benzoxazole scaffold to structural modifications, providing a roadmap for optimizing the design of new derivatives.

Table 1: Effects of Substituents on the Biological Activity of Benzoxazole Derivatives

| Position | Substituent | Effect on Activity | Activity Type | Reference |

|---|---|---|---|---|

| 5 | Halogen (e.g., Chloro) | Increased | Anticonvulsant, Anticancer | nih.govnih.gov |

| 7 | Bromine (Electron-accepting) | Increased | Antifungal | nih.gov |

| General | Sulfamoyl Group | Decreased | Anticonvulsant | nih.gov |

| General | Electron-Withdrawing Group | Increased | Antibacterial | scholarsresearchlibrary.com |

Pharmacophore Modeling and Ligand-Based Drug Design Approaches

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. nih.gov This ligand-based approach is particularly useful when the precise structure of the biological target is unknown.

For benzoxazole derivatives, pharmacophore models have been successfully generated to explain their cytotoxic activities. esisresearch.org One study identified two distinct models for activity against different cell lines:

Model 1 (HeLa cells): This model for selective cytotoxic compounds comprised two hydrogen bond acceptors (HBAs) and one hydrophobic (Hp) feature. esisresearch.org

Model 2 (General): A more general model for active compounds included two HBAs, one hydrogen bond donor (HBD), and one hydrophobic (Hp) feature. esisresearch.org

These models reveal that hydrogen bonding capability and hydrophobicity are key determinants for the activity of these compounds. esisresearch.org By mapping new or existing derivatives onto these pharmacophore hypotheses, researchers can predict their potential activity and prioritize which compounds to synthesize and test. For instance, a 3D-QSAR model for benzoxazole benzenesulfonamide (B165840) derivatives was developed based on common pharmacophore features, including hydrogen bond acceptors, hydrogen bond donors, and aromatic rings. researchgate.net

Receptor-Based Drug Design and Molecular Docking Studies

When the three-dimensional structure of the biological target is known, receptor-based methods like molecular docking can provide profound insights into the binding modes of ligands. These studies predict how a molecule fits into the active site of a protein and the nature of the intermolecular interactions that stabilize the complex.

Molecular docking studies have been extensively applied to benzoxazole derivatives to elucidate their mechanisms of action against various targets:

VEGFR-2 Kinase: As potential anticancer agents, benzoxazole derivatives have been docked into the ATP-binding site of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). rsc.orgtandfonline.com These studies revealed that the inhibitors form crucial interactions with key amino acid residues, including hydrogen bonds and hydrophobic interactions. rsc.org One potent inhibitor was found to exhibit interactions with key amino acids in a manner similar to the established drug sorafenib. tandfonline.com

DNA Gyrase: For their antibacterial activity, benzoxazole derivatives have been studied for their interaction with DNA gyrase. Docking simulations showed that these compounds bind effectively within the receptor, primarily through multiple hydrophobic interactions, with calculated binding energies indicating good affinity. ijpsonline.com

These computational studies are invaluable for understanding the molecular basis of activity and for guiding the design of new derivatives with improved binding affinity and selectivity.

Table 2: Molecular Docking Studies of Benzoxazole Derivatives with Biological Targets

| Biological Target | Therapeutic Area | Key Interacting Residues | Primary Interactions | Reference |

|---|---|---|---|---|

| VEGFR-2 | Anticancer | Leu35, Val43, Lys63, Leu84, Asp191 | Hydrogen Bonds, Steric, Electrostatic | rsc.org |

| DNA Gyrase | Antibacterial | Not specified | Hydrophobic Interactions | ijpsonline.com |

| Prostaglandin H2 Synthase (PGHS) | Anti-inflammatory | Not specified | Binding affinity scores reported | researchgate.net |

Quantitative Structure-Activity Relationships (QSAR) Analysis

QSAR analysis aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models translate structural features into numerical descriptors, which are then correlated with activity using statistical methods.

Several 3D-QSAR studies, employing techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been conducted on benzoxazole derivatives. rsc.org

Anticancer Activity: A study on benzoxazole derivatives as anticancer agents generated statistically significant CoMFA and CoMSIA models for their activity against HepG2, HCT-116, and MCF-7 cancer cell lines. rsc.org The resulting contour maps from these models helped to visualize the relationship between different fields (e.g., steric and electrostatic) and the inhibitory activities, providing a clear guide for structural modification. rsc.orgnih.gov

Antidiabetic Activity: A 3D-QSAR model for benzoxazole benzenesulfonamide derivatives as inhibitors of fructose-1,6-bisphosphatase was developed with good statistical predictive ability (q² = 0.72). researchgate.netchemijournal.com This model was subsequently used for virtual screening to identify new potential inhibitors. chemijournal.com

Antibacterial Activity: A QSAR study on nitro/amino-benzoxazole analogues revealed that thermodynamic properties like Standard Gibbs free energy and electronic properties such as Electronic energy and HOMO energy were key descriptors correlating with antibacterial activity. scholarsresearchlibrary.com

These QSAR models serve as predictive tools that can accelerate the drug discovery process by estimating the activity of novel, unsynthesized compounds.

Influence of Stereochemistry and Conformational Preferences on Activity

While not extensively documented specifically for 3-amino-1,2-benzoxazole derivatives in the available literature, the influence of stereochemistry and conformational preferences is a fundamental principle in medicinal chemistry. The three-dimensional structure of a drug molecule is critical for its ability to bind to a biological target.

Stereochemistry: The presence of chiral centers can lead to stereoisomers (enantiomers or diastereomers) which, despite having the same chemical formula and connectivity, can exhibit vastly different pharmacological activities, metabolic fates, and toxicities. This is because biological receptors are themselves chiral and will interact differently with each stereoisomer.

Conformational Preferences: A molecule's activity is also dependent on its ability to adopt a specific low-energy conformation that is complementary to the shape of the receptor's binding site. The fused ring system of the benzoxazole core imparts a degree of rigidity, but substituents can possess rotational freedom. For instance, in one crystal structure analysis of a benzoxazole derivative, the oxazole (B20620) and an attached toluene (B28343) ring were found to be in a nearly planar conformation. researchgate.net Understanding the preferred conformations and the energy barriers between them is essential for designing ligands that can readily adopt the bioactive conformation required for binding.

Further investigation into these stereochemical and conformational aspects is necessary to build a more complete SAR profile for 3-amino-1,2-benzoxazole derivatives.

Mechanistic Investigations of Biological Activities of 3 Amino 1,2 Benzoxazole 5 Carbaldehyde Analogues in Vitro

Antimicrobial Activity Mechanisms

Analogues of 3-amino-1,2-benzoxazole-5-carbaldehyde have been identified as possessing a broad spectrum of antimicrobial activities. nih.govnih.gov The benzoxazole (B165842) scaffold is a key feature in a variety of synthetic compounds with antibacterial and antifungal properties. nih.govmdpi.com

Antibacterial Action Pathways (e.g., Inhibition of DNA Gyrase, Cell Wall Synthesis)

While extensive research has demonstrated the antibacterial potential of benzoxazole derivatives, the precise mechanisms of action for analogues of this compound are still under investigation. However, studies on the broader class of benzoxazoles suggest that their antibacterial effects may be linked to the inhibition of essential bacterial enzymes. researchgate.net

One of the proposed mechanisms is the inhibition of DNA gyrase. researchgate.netresearchgate.net DNA gyrase is a type II topoisomerase that is crucial for bacterial DNA replication, and its inhibition leads to bacterial cell death. The antibacterial activity of some benzoxazole derivatives has been associated with their ability to inhibit this enzyme. researchgate.net It is believed that these compounds may serve as effective inhibitors of DNA gyrase, potentially leading to the development of new antibacterial agents. researchgate.netresearchgate.net

While direct evidence for the inhibition of cell wall synthesis by this compound analogues is not yet available, this remains a plausible mechanism given the diverse ways in which heterocyclic compounds can interfere with bacterial cell integrity.

Antifungal Action Pathways (e.g., Sterol Biosynthesis Perturbation, Mitochondrial Respiration Inhibition)

The antifungal activity of benzoxazole derivatives has been noted in several studies, with some compounds showing efficacy against pathogenic fungi. nih.govnih.gov One of the key mechanisms implicated in the antifungal action of some heterocyclic compounds is the disruption of ergosterol (B1671047) biosynthesis. nih.govresearchgate.netmdpi.comnih.gov Ergosterol is a vital component of the fungal cell membrane, and its inhibition compromises membrane integrity, leading to fungal cell death. nih.gov Some benzoxazole derivatives have been shown to interfere with ergosterol synthesis, suggesting a potential mode of their antifungal activity. researchgate.net

Another potential antifungal mechanism is the inhibition of mitochondrial respiration. Mitochondria are essential for fungal viability and pathogenesis, making them a promising target for antifungal drugs. researchgate.netnih.gov Inhibition of the mitochondrial respiratory chain can lead to a cascade of events, including the generation of reactive oxygen species and ultimately, cell death. nih.gov While direct evidence linking this compound analogues to mitochondrial respiration inhibition is still emerging, it represents a significant area for future investigation.

Anticancer Activity Mechanisms

Analogues of this compound have demonstrated significant potential as anticancer agents, with in vitro studies revealing their ability to inhibit cancer cell growth through multiple pathways.

Inhibition of Cancer Cell Proliferation and Induction of Apoptosis

A primary mechanism by which these benzoxazole analogues exert their anticancer effects is through the induction of apoptosis, or programmed cell death. tandfonline.comnih.govnih.gov Studies have shown that certain derivatives can trigger the apoptotic cascade in cancer cells. For instance, treatment of HepG2 cells with a novel benzoxazole derivative resulted in a significant increase in apoptosis, with 16.52% of cells undergoing apoptosis compared to 0.67% in control cells. tandfonline.com Another study found that a different analogue induced apoptosis in 35.13% of HepG2 cells. nih.gov

This pro-apoptotic activity is often mediated through the regulation of key proteins in the apoptotic pathway. For example, some benzoxazole derivatives have been shown to increase the levels of the pro-apoptotic protein Bax while down-regulating the anti-apoptotic protein Bcl-2. nih.gov Furthermore, these compounds can enhance the activity of caspases, which are crucial executioner enzymes in the apoptotic process. One study reported a 4.8-fold increase in caspase-3 levels in HepG2 cells treated with a benzoxazole derivative. tandfonline.com Another investigation demonstrated a 2.98-fold increase in caspase-3 levels. nih.gov

| Compound | Cell Line | Effect | Result | Citation |

|---|---|---|---|---|

| Benzoxazole Derivative 14b | HepG2 | Apoptosis Induction | 16.52% (compared to 0.67% in control) | tandfonline.com |

| Benzoxazole Derivative 12l | HepG2 | Apoptosis Induction | 35.13% | nih.gov |

| Benzoxazole Derivative 14b | HepG2 | Caspase-3 Activation | 4.8-fold increase | tandfonline.com |

| Benzoxazole Derivative 12l | HepG2 | Caspase-3 Activation | 2.98-fold increase | nih.gov |

| Benzoxazole Derivative 8g | HCT-116 | Bcl-2 Inhibition | 60.2% inhibition | nih.gov |

| Benzoxazole Derivative 12e | HCT-116 | Bcl-2 Inhibition | 69.2% inhibition | nih.gov |

Modulation of Cell Cycle Arrest Mechanisms

In addition to inducing apoptosis, this compound analogues can also inhibit cancer cell proliferation by arresting the cell cycle at various phases. nih.govnih.gov This prevents cancer cells from dividing and growing.

For example, the benzoxazole derivative K313 was found to induce cell cycle arrest at the G0/G1 phase in Nalm-6 and Daudi cells. nih.gov In Nalm-6 cells, treatment with 4 µM of K313 increased the percentage of cells in the G0/G1 phase from 30.9% to 40.2%. nih.gov Similarly, in Daudi cells, the percentage of cells in the G0/G1 phase increased from 37.2% to 46.4%. nih.gov Other studies have reported that different benzoxazole derivatives can induce cell cycle arrest at the G1/S or G2/M phases. nih.gov

| Compound | Cell Line | Phase of Arrest | % of Cells in Arrested Phase (Treated) | % of Cells in Arrested Phase (Control) | Citation |

|---|---|---|---|---|---|

| K313 (4 µM) | Nalm-6 | G0/G1 | 40.2% | 30.9% | nih.gov |

| K313 (4 µM) | Daudi | G0/G1 | 46.4% | 37.2% | nih.gov |

| Compound 11 | Mutant MCF-7 | G0/G1 | 62.38% | 58.21% | nih.gov |

| Compound 27 | Mutant MCF-7 | S | 33.16% | 29.95% | nih.gov |

| Compound 12 | Mutant MCF-7 | G2/M | Not specified | Not specified | nih.gov |

| Compound 13 | Mutant MCF-7 | G2/M | Not specified | Not specified | nih.gov |

Interaction with Cellular Targets (e.g., Tubulin Polymerization, Topoisomerase Enzymes)

The anticancer activity of these benzoxazole analogues can also be attributed to their interaction with specific cellular targets that are critical for cancer cell survival and proliferation.

Tubulin Polymerization: Microtubules, which are polymers of tubulin, play a crucial role in cell division. researchgate.net Disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis. researchgate.netnih.gov Several benzoxazole derivatives have been identified as inhibitors of tubulin polymerization. These compounds can bind to tubulin and prevent its assembly into microtubules, thereby halting cell division. researchgate.netnih.gov